![molecular formula C16H25N3O2 B13514789 Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate typically involves the reaction of tert-butyl 2-(piperazin-1-yl)acetate with 4-aminophenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like bromoalkanes in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and aminophenyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(piperazin-1-yl)acetate
- Tert-butyl 2-[4-(4-aminobutyl)piperazin-1-yl]acetate
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl ester and aminophenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12,17H2,1-3H3 |
Clave InChI |
QUKXCTYLOVVEAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
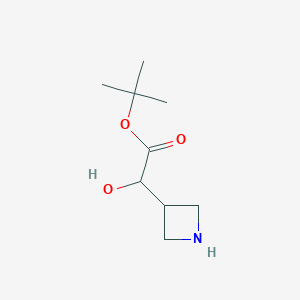
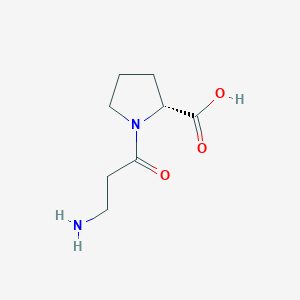
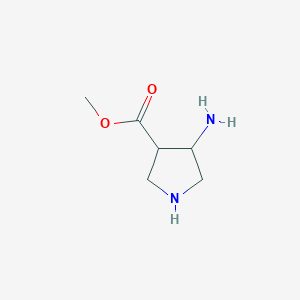
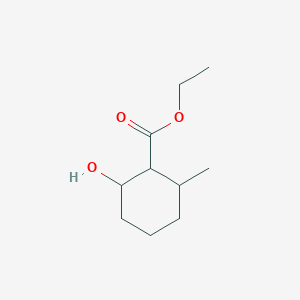


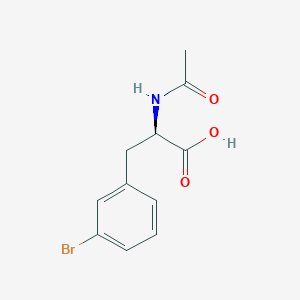

![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
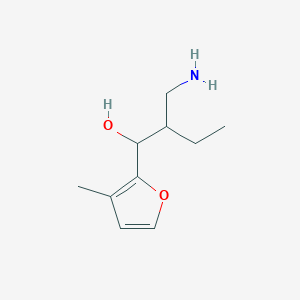
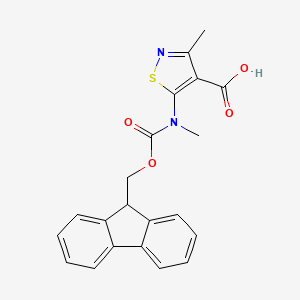
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
